molecular formula C7H4ClN3O2 B12975208 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12975208
M. Wt: 197.58 g/mol
InChI Key: CEOYDLITIOFPAU-UHFFFAOYSA-N
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Description

6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a chlorine atom at the 6th position and keto groups at the 2nd and 4th positions. It has a molecular formula of C7H4ClN3O2 and a molecular weight of 197.58 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be achieved through various methods. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include carboxylic acid chlorides, ethoxymethylenemalonic ester, and bases such as sodium methoxide (MeONa) in butanol (BuOH) .

Major Products Formed

The major products formed from these reactions include various pyrido[2,3-d]pyrimidine derivatives, such as pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one .

Mechanism of Action

The mechanism of action of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell signaling and proliferation . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, with a chlorine atom at the 6th position and keto groups at the 2nd and 4th positions. This unique structure contributes to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

6-chloro-1H-pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C7H4ClN3O2/c8-3-1-4-5(9-2-3)10-7(13)11-6(4)12/h1-2H,(H2,9,10,11,12,13)

InChI Key

CEOYDLITIOFPAU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=O)NC(=O)N2)Cl

Origin of Product

United States

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